Cas no 2411250-54-7 (N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide)
![N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411250-54-7x500.png)
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- 2411250-54-7
- EN300-7471316
- N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide
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- インチ: 1S/C13H19N3O2/c1-3-13(18)15-8-12(17)10-16(2)9-11-4-6-14-7-5-11/h3-7,12,17H,1,8-10H2,2H3,(H,15,18)
- InChIKey: OURDASTUWVTYJJ-UHFFFAOYSA-N
- ほほえんだ: OC(CNC(C=C)=O)CN(C)CC1C=CN=CC=1
計算された属性
- せいみつぶんしりょう: 249.147726857g/mol
- どういたいしつりょう: 249.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7471316-1.0g |
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide |
2411250-54-7 | 95.0% | 1.0g |
$0.0 | 2025-03-10 |
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide 関連文献
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10. Book reviews
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamideに関する追加情報
Introduction to N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide and Its Applications in Modern Chemical Biology
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide, a compound with the CAS number 2411250-54-7, represents a significant advancement in the field of chemical biology. This compound has garnered considerable attention due to its unique structural features and potential applications in drug discovery and therapeutic development. The intricate molecular architecture of this substance, characterized by a prop-2-enamide backbone and a complex amino group substitution pattern, makes it a promising candidate for further investigation.
The compound's name is highly descriptive, highlighting key functional groups that contribute to its chemical properties. The presence of a 2-hydroxy group at the second position of the propyl chain introduces hydrophilicity, enhancing its solubility in polar solvents. This feature is particularly crucial in pharmaceutical applications where bioavailability and cellular penetration are critical factors. Additionally, the methyl[(pyridin-4-yl)methyl]amino substituent at the third position adds a layer of complexity, potentially influencing its interactions with biological targets.
In recent years, there has been growing interest in developing small molecules that can modulate biological pathways associated with various diseases. N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide has shown promise in preliminary studies as a potential modulator of enzymes and receptors involved in inflammation and cell signaling. Its structural similarity to known bioactive compounds suggests that it may exhibit similar or even enhanced pharmacological properties.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of hydrophilic and lipophilic regions in its structure allows it to interact effectively with both aqueous and lipid environments, making it a versatile candidate for drug delivery systems. Furthermore, its ability to cross cell membranes efficiently could enhance its therapeutic efficacy by ensuring better distribution within the body.
Recent research has begun to explore the pharmacokinetic properties of N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide. Studies indicate that it exhibits favorable metabolic stability and low toxicity profiles, which are essential criteria for any potential drug candidate. These findings are particularly encouraging as they suggest that the compound may be suitable for long-term therapeutic use without significant side effects.
The synthesis of this compound also presents an interesting challenge for chemists. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired molecular structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to ensure high yields and purity. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic chemistry that enable such intricate molecular constructions.
In conclusion, N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)prop-2-enamide represents a significant breakthrough in chemical biology with potential applications across multiple therapeutic areas. Its unique structural features, combined with promising pharmacological properties, make it a valuable compound for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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